1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid
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Overview
Description
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is a cyclobutane derivative, characterized by the presence of a cyano group and a carboxylic acid group on the cyclobutane ring, along with two propyl groups attached to the same carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid group play crucial roles in its reactivity and binding affinity to various enzymes and receptors . The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid
- 1-Cyano-3,3-dibutylcyclobutane-1-carboxylic acid
Uniqueness
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. The presence of two propyl groups enhances its lipophilicity and may influence its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c1-3-5-11(6-4-2)7-12(8-11,9-13)10(14)15/h3-8H2,1-2H3,(H,14,15) |
InChI Key |
UHTOQGUQEHRAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(C1)(C#N)C(=O)O)CCC |
Origin of Product |
United States |
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